Penicillin V potassium, also known as phenoxymethylpenicillin potassium, is a semi-synthetic β-lactam antibiotic derived from the naturally occurring penicillin group. [, ] It is classified as a narrow-spectrum antibiotic, primarily effective against gram-positive cocci. [, ] In scientific research, penicillin V potassium serves as a valuable tool for studying bacterial cell wall synthesis, antibiotic resistance mechanisms, and the development of novel drug delivery systems.
Penicillin V is produced by the fermentation of the Penicillium chrysogenum mold. It belongs to the broader class of beta-lactam antibiotics, which also includes penicillin G and cephalosporins. The compound is characterized by its beta-lactam ring structure, which is crucial for its antibacterial activity.
Recent methods for synthesizing Penicillin V include:
These synthetic routes not only provide insights into the chemical manipulation of penicillins but also facilitate the production of penicillin derivatives for research and therapeutic purposes.
The molecular structure of Penicillin V features a beta-lactam ring fused to a thiazolidine ring, which contains a carboxylic acid group and an amine side chain. The molecular formula is C16H19N2O5S, with a molecular weight of approximately 350.4 g/mol.
Penicillin V primarily undergoes reactions that involve:
These reactions are crucial for both understanding its mechanism of action and developing new therapeutic agents based on its structure.
Penicillin V exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), such as DD-transpeptidase, which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
This mechanism highlights why beta-lactam antibiotics like Penicillin V are effective against rapidly dividing bacteria .
Penicillin V exhibits several important physical and chemical properties:
These properties influence its formulation and clinical use as an antibiotic.
Penicillin V is widely used in clinical settings for treating various bacterial infections:
Additionally, ongoing research explores its potential in combination therapies with beta-lactamase inhibitors to combat resistant bacterial strains .
The discovery of penicillin traces back to Alexander Fleming’s 1928 observation that Penicillium notatum mold inhibited Staphylococcus growth on an agar plate. He identified the antibacterial agent as "penicillin," though his initial attempts to purify it failed due to its instability in aqueous solutions [1] [3] [7]. Over a decade later, Howard Florey, Ernst Chain, and Norman Heatley at Oxford University achieved the first successful purification of penicillin in 1940. Using a freeze-drying technique, they isolated stable penicillin (later termed penicillin G) and demonstrated its efficacy in treating bacterial infections in mice [3] [7].
Penicillin V emerged as a semi-synthetic derivative engineered to overcome penicillin G’s limitations. Unlike penicillin G, which degrades rapidly in stomach acid, penicillin V (phenoxymethylpenicillin) exhibits acid stability due to its phenoxymethyl side chain. This structural modification—achieved by adding precursor molecules (e.g., phenoxyacetic acid) during fermentation—enabled oral administration without significant potency loss. The compound was first isolated in 1948 by Austrian scientist Hans Margreiter and commercialized by Lilly in 1953 [6] [9].
Table 1: Key Properties of Natural and Semi-Synthetic Penicillins
Penicillin Type | Chemical Feature | Acid Stability | Administration Route |
---|---|---|---|
Penicillin G | Benzyl side chain | Low | Intravenous/Intramuscular |
Penicillin V | Phenoxymethyl side chain | High | Oral |
World War II accelerated penicillin production through unprecedented U.S.-U.K. collaboration. Initial surface-culture methods (using bedpans and milk churns) yielded minimal quantities. A breakthrough came when the U.S. Department of Agriculture’s Northern Research Laboratory (NRRL) in Peoria introduced:
Penicillin V’s acid stability revolutionized outpatient care. Early clinical trials confirmed its efficacy against Gram-positive pathogens like Streptococcus pyogenes (strep throat) and Treponema pallidum (syphilis), shifting treatment from hospitals to community settings [6] [9]. By 1946, Dutch researchers developed independent production methods, increasing global supply and reducing costs [1].
Table 2: U.S. Penicillin Production Growth During WWII
Year | Production (Units) | Treatable Patients |
---|---|---|
1941 | Insufficient for 1 patient | <1 |
1943 | 9 billion/week | ~45,000 |
1945 | 6.8 trillion/year | Millions |
Penicillin V’s classification evolved alongside scientific understanding of β-lactam antibiotics:
As β-lactam research advanced, penicillin V became a benchmark for acid stability. Its role in outpatient therapy solidified its status as the only naturally derived penicillin suitable for oral use, distinguishing it from broader-spectrum semi-synthetics developed later [6] [9].
Table 3: Classification of Major β-Lactam Antibiotics
Class | Core Structure | Example Agents |
---|---|---|
Natural penicillins | Penam | Penicillin G, Penicillin V |
Penicillinase-resistant | Penam (bulky R-groups) | Methicillin, Oxacillin |
Cephalosporins | Cephem | Cefazolin, Ceftriaxone |
Carbapenems | Carbapenem | Meropenem, Imipenem |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7